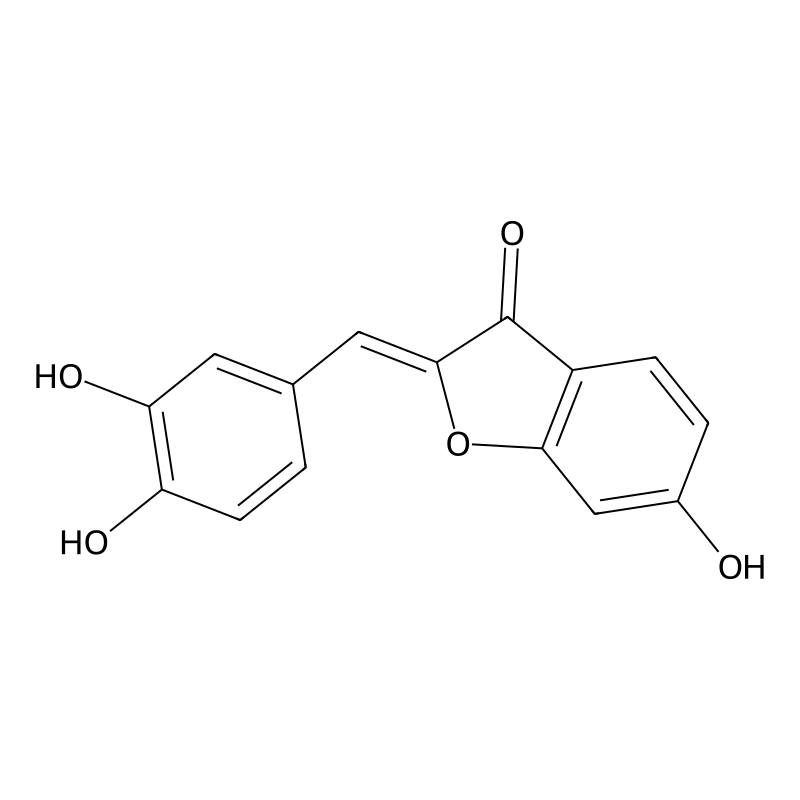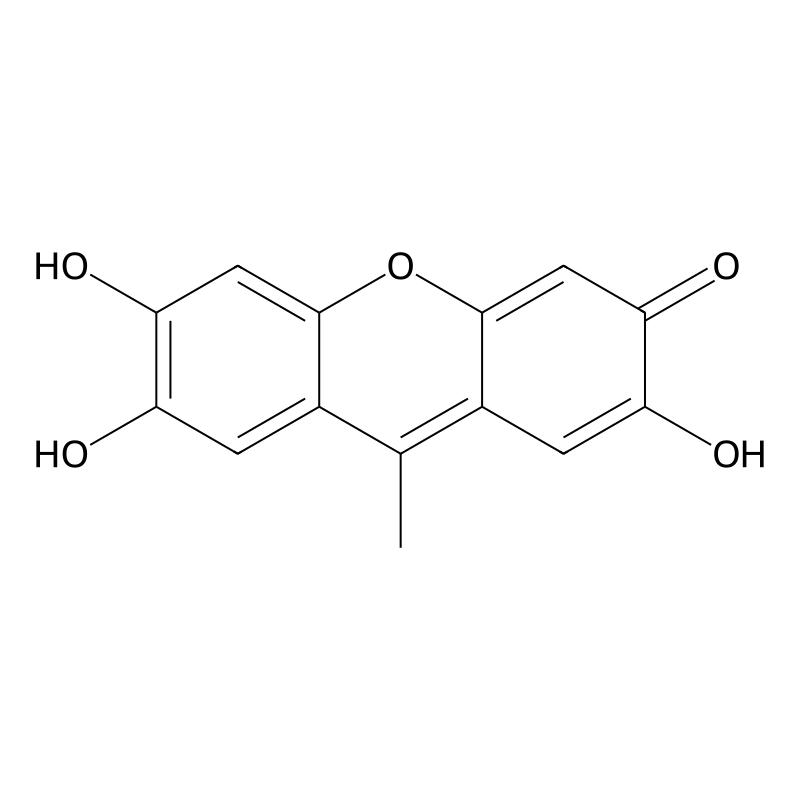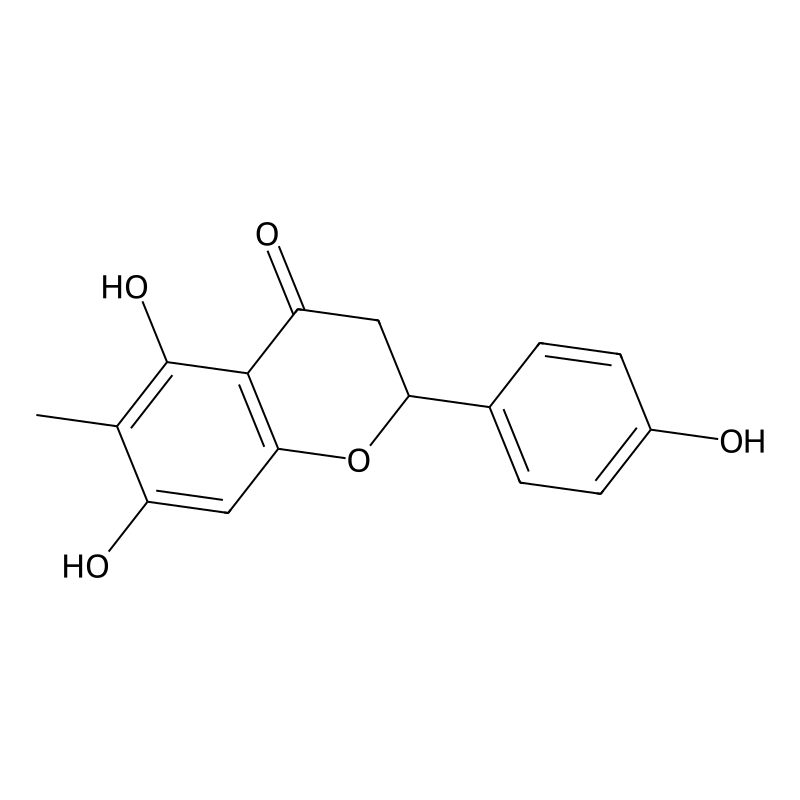Apoptosis Modulation & Signaling
CAS No.:315698-91-0
Molecular Formula:C19H14N4O3S2
Molecular Weight:410.5 g/mol
Availability:
In Stock
CAS No.:480-16-0
Molecular Formula:C15H10O7
Molecular Weight:302.23 g/mol
Availability:
In Stock
CAS No.:20283-92-5
Molecular Formula:C18H16O8
Molecular Weight:360.3 g/mol
Availability:
In Stock
CAS No.:120-05-8
Molecular Formula:C15H10O5
Molecular Weight:270.24 g/mol
Availability:
In Stock
CAS No.:5407-46-5
Molecular Formula:C14H10O5
Molecular Weight:258.23 g/mol
Availability:
In Stock
CAS No.:14348-16-4
Molecular Formula:C16H14O5
Molecular Weight:286.28 g/mol
Availability:
In Stock
![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure-2d/800/S534395.png)




